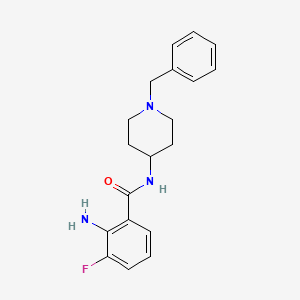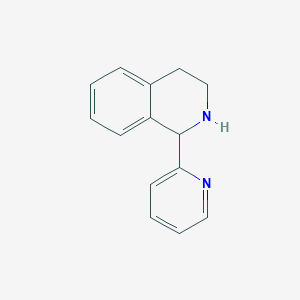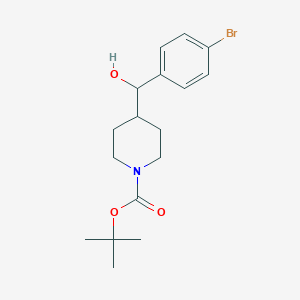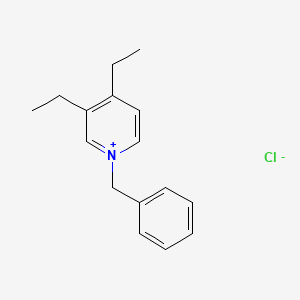![molecular formula C14H11NO2 B8504489 3-[4-(Hydroxymethyl)phenoxy]benzonitrile](/img/structure/B8504489.png)
3-[4-(Hydroxymethyl)phenoxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Hydroxymethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . It is known for its applications in various scientific fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hydroxymethyl)phenoxy]benzonitrile typically involves the reaction of 4-hydroxybenzaldehyde with 4-cyanophenol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Hydroxymethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed.
Major Products
Oxidation: Formation of 3-[4-(Carboxymethyl)phenoxy]benzonitrile.
Reduction: Formation of 3-[4-(Hydroxymethyl)phenoxy]benzylamine.
Substitution: Formation of various substituted phenoxybenzonitrile derivatives.
Applications De Recherche Scientifique
3-[4-(Hydroxymethyl)phenoxy]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(Hydroxymethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(Hydroxymethyl)phenoxy]benzonitrile
- 4-(4-Bromo-3-hydroxymethylphenoxy)benzonitrile
- 4-(3-Methoxyphenoxy)benzonitrile
Uniqueness
3-[4-(Hydroxymethyl)phenoxy]benzonitrile is unique due to its specific hydroxymethyl and phenoxy functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H11NO2 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
3-[4-(hydroxymethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H11NO2/c15-9-12-2-1-3-14(8-12)17-13-6-4-11(10-16)5-7-13/h1-8,16H,10H2 |
Clé InChI |
PLFZGHDVRRGTGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)CO)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
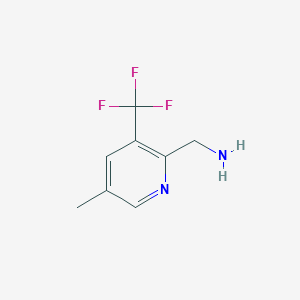
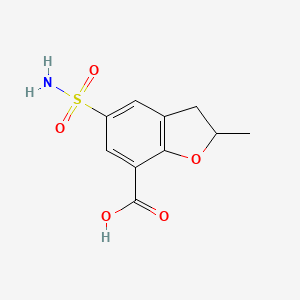
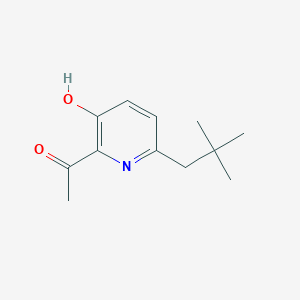
![[(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester](/img/structure/B8504422.png)
![4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propoxy)benzoic acid](/img/structure/B8504435.png)
![2-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B8504452.png)
![4,6-Bis(4-fluorophenyl)-5-(4-pyridyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8504469.png)

